molecular formula C18H36O2Sn B177228 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester CAS No. 108286-71-1

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester

Cat. No. B177228
M. Wt: 403.2 g/mol
InChI Key: CHNKRIGYIYMYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester” is a chemical compound with the molecular formula C18H36O2Sn and a molecular weight of 403.2 g/mol1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester”. However, it’s worth noting that the synthesis of such compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific details about the molecular structure of “2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester”.



Chemical Reactions Analysis

The chemical reactions involving “2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester” are not readily available in the sources I have access to. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester”.


Future Directions

The future directions for research on “2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester” could involve exploring its potential applications, studying its reactivity, and developing safer and more efficient methods for its synthesis. However, specific future directions would depend on the results of current research and the interests of the scientific community.


properties

IUPAC Name

ethyl 2-(tributylstannylmethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O2.3C4H9.Sn/c1-4-8-6(7)5(2)3;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKRIGYIYMYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451949
Record name 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester

CAS RN

108286-71-1
Record name 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared from ethyl α-(benzenesulphonylmethyl)acrylate, n-Bu3SnH and AIBN in benzene at 80° C. for 1.5 h according to the procedure described in Journal of the Chemical Society, Chemical Communications, 1986, 1339-1340. 1H NMR (CDCl3) δ 0.85-1.65 (30H, m, 3× CH2CH2CH2CH3, OCH2CH3), 2.00 (2H, s, allylic CH2Sn), 4.15 (2H, q, OCH2CH3, J 7.5 Hz), 5.25 (1H, s, olefinic proton), 5.75 (1H, s, olefinic proton).
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